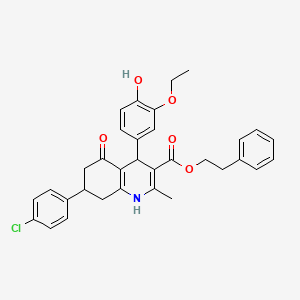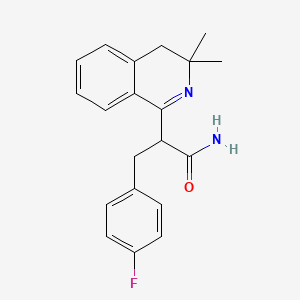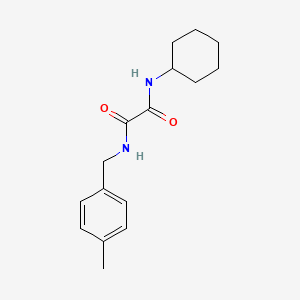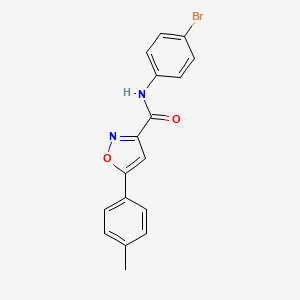![molecular formula C19H17NO2S B5185135 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone, also known as Anatibant, is a chemical compound that belongs to the class of thienylacetamides. It is a selective antagonist of the endothelin receptor, which is involved in various physiological and pathological processes such as vasoconstriction, inflammation, and cell proliferation.
Wirkmechanismus
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone exerts its pharmacological effects by selectively blocking the endothelin receptor, which is expressed in various tissues such as vascular smooth muscle cells, endothelial cells, and inflammatory cells. The endothelin receptor is involved in the regulation of vascular tone, inflammation, and cell proliferation. By blocking this receptor, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone can reduce vasoconstriction, inflammation, and cell proliferation, which are pathological processes in various diseases.
Biochemical and Physiological Effects:
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been shown to have various biochemical and physiological effects in animal models of disease. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the lung and brain tissues of animals with sepsis or acute lung injury. It can also increase the levels of vasodilatory molecules such as nitric oxide in the brain and reduce the levels of vasoconstrictive molecules such as endothelin-1 in the lung. These effects contribute to the anti-inflammatory and vasodilatory effects of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has several advantages for lab experiments. It is a selective antagonist of the endothelin receptor, which allows for the study of the specific role of this receptor in various diseases. It has been extensively studied in animal models of disease, which provides a wealth of data on its pharmacological effects. However, there are also limitations to using 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also expensive, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential therapeutic applications in other diseases such as stroke and heart failure. Additionally, the development of more selective and potent endothelin receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone involves the reaction of 2-anilino-5-(4-methoxyphenyl)thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to give the desired product, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as acute lung injury, sepsis, and cerebral vasospasm. It has been shown to have anti-inflammatory, vasodilatory, and neuroprotective effects in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-[2-anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-13(21)17-12-18(14-8-10-16(22-2)11-9-14)23-19(17)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPHVIJSBIOIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)


![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)



![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)

![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)